molecular formula C4H6N2S B7734623 1-methylimidazole-2-thiol

1-methylimidazole-2-thiol

Cat. No. B7734623
M. Wt: 114.17 g/mol
InChI Key: PMRYVIKBURPHAH-UHFFFAOYSA-N
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Patent
US04705791

Procedure details

Triethylamine (40 mmol) was added to a mixture of 2-mercapto-1-methylimidazole (40 mmol) and bromochloromethane (0.8 mol). The mixture was stirred for 1 hour at room temperature, washed with water and the dried (MgSO4) solution evaporated. Yield: 5.85 g (90%). 1H NMR (CDCl3, δ): 3.77 (CH3), 5.00 (CH2), 6.7-7.2 (H-4 and H-5). The product was used in the succeeding step without further purification.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[SH:8][C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=1.Br[CH2:16][Cl:17]>>[Cl:17][CH2:16][S:8][C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mmol
Type
reactant
Smiles
SC=1N(C=CN1)C
Name
Quantity
0.8 mol
Type
reactant
Smiles
BrCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was used in the succeeding step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCSC=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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